6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Description
Nomenclature and Structural Significance of Quinoline-4-Carbonyl Chlorides
The systematic nomenclature of 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride reflects the International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems, where each substituent position is precisely defined relative to the parent quinoline nucleus. The quinoline-4-carbonyl chloride structural motif represents a fundamental building block in heterocyclic chemistry, characterized by the presence of an acyl chloride functionality directly attached to the electron-deficient carbon-4 position of the quinoline ring system. This positioning is particularly significant as it places the reactive carbonyl group adjacent to the pyridine nitrogen within the fused ring system, creating a unique electronic environment that influences both reactivity patterns and synthetic accessibility.
The structural architecture of quinoline-4-carbonyl chlorides demonstrates several key design principles that govern their chemical behavior and synthetic utility. The carbonyl chloride group at position 4 serves as an electrophilic center that readily undergoes nucleophilic acyl substitution reactions, making these compounds versatile acylating agents in organic synthesis. The electron-withdrawing nature of both the quinoline nitrogen and the carbonyl functionality creates a synergistic electronic effect that enhances the electrophilicity of the carbonyl carbon, facilitating rapid reactions with nucleophiles under mild conditions.
| Structural Feature | Position | Electronic Effect | Synthetic Implications |
|---|---|---|---|
| Quinoline nitrogen | Position 1 | Electron-withdrawing | Activates carbonyl toward nucleophilic attack |
| Carbonyl chloride | Position 4 | Electrophilic center | Primary reactive site for substitution |
| Ethyl substituent | Position 6 | Electron-donating | Modulates ring electronics |
| Thienyl group | Position 2 | π-electron system | Extends conjugation |
The quinoline ring system itself provides a rigid planar framework that constrains molecular geometry while simultaneously offering multiple sites for chemical modification. The fusion of benzene and pyridine rings creates a bicyclic aromatic system with distinct regions of varying electron density, where the pyridine portion exhibits electron-deficient character while the benzene ring maintains relatively electron-rich properties. This electronic heterogeneity within the quinoline scaffold allows for regioselective functionalization and provides predictable reactivity patterns that synthetic chemists can exploit for targeted molecular construction.
Role of Ethyl and Thienyl Substituents in Electronic and Steric Modulation
The incorporation of ethyl and thienyl substituents into the quinoline-4-carbonyl chloride framework introduces significant electronic and steric perturbations that fundamentally alter the chemical properties and reactivity profile of the parent heterocycle. The ethyl group positioned at carbon-6 of the quinoline ring functions as an electron-donating alkyl substituent that increases electron density within the aromatic system through hyperconjugative interactions. This electron-donating effect partially counteracts the electron-withdrawing influence of the quinoline nitrogen and carbonyl chloride, creating a more balanced electronic distribution that can enhance selectivity in subsequent chemical transformations.
The thienyl substituent at position 2 represents a more complex electronic perturbation due to its heteroaromatic character and sulfur-containing five-membered ring structure. Thiophene rings are known to exhibit moderate electron-donating properties relative to benzene, while simultaneously providing extended π-conjugation that can stabilize reactive intermediates formed during chemical reactions. The 5-methyl substitution pattern on the thienyl ring further modulates these electronic effects by introducing additional electron density into the thiophene system, potentially influencing both the magnitude and directionality of electronic communication between the thienyl and quinoline ring systems.
Recent studies on thienyl-substituted heterocycles have demonstrated that the sulfur atom in thiophene rings can participate in unique electronic interactions that affect both photochemical and thermal stability of the resulting compounds. In the specific case of thienyl-substituted carbonyl compounds, research has shown that the presence of the thiophene ring can decrease the electrophilicity of adjacent carbonyl groups while simultaneously reducing rates of photodegradation compared to purely aromatic analogs. This stabilization effect has been attributed to favorable intersystem crossing processes that occur more readily in sulfur-containing heterocycles, leading to longer-lived excited states and enhanced photochemical stability.
| Substituent | Position | Electronic Effect | Steric Impact | Conjugation Extension |
|---|---|---|---|---|
| Ethyl group | Carbon-6 | Electron-donating (+I) | Minimal steric hindrance | None |
| Methyl-thienyl | Carbon-2 | Moderate electron-donating | Moderate steric bulk | Significant π-extension |
| Methyl on thiophene | Thienyl carbon-5 | Electron-donating (+I) | Rotational restriction | Enhanced thiophene donation |
The steric implications of these substituents extend beyond simple spatial considerations to include effects on molecular conformation and crystal packing behavior. The ethyl group at position 6 introduces asymmetry into the quinoline system while maintaining relatively modest steric requirements that do not significantly perturb the planarity of the aromatic core. In contrast, the thienyl substituent at position 2 represents a more substantial steric perturbation due to its extended aromatic character and the potential for restricted rotation around the quinoline-thiophene bond. This rotational barrier can lead to the existence of distinct conformational isomers in solution, particularly when additional substituents are present on the thienyl ring that create unfavorable steric interactions with the quinoline framework.
Historical Context of Quinoline Derivatives in Heterocyclic Chemistry
The historical development of quinoline chemistry represents one of the most significant chapters in the evolution of heterocyclic synthetic methodology, with roots extending back to the early nineteenth century when quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834. This initial discovery marked the beginning of systematic investigations into nitrogen-containing aromatic heterocycles, ultimately leading to the development of numerous synthetic methodologies that remain fundamental to modern organic chemistry. The recognition of quinoline as a structural component in naturally occurring alkaloids, particularly those derived from cinchona bark, provided early impetus for synthetic efforts aimed at constructing and modifying quinoline-based molecular frameworks.
The synthetic chemistry of quinoline derivatives underwent rapid expansion during the late nineteenth and early twentieth centuries with the development of several named reactions that established reliable pathways for quinoline construction. The Skraup synthesis, first reported in the 1880s, provided a method for constructing unsubstituted quinoline through the thermal cyclization of aniline with acrolein in the presence of concentrated sulfuric acid and glycerol at refluxing temperatures. This reaction enabled the first laboratory-scale synthesis of quinoline and demonstrated the feasibility of constructing complex heterocyclic systems through carefully designed cyclization strategies.
The Friedländer synthesis, described in 1882, represented another pivotal advancement in quinoline chemistry by providing a convenient procedure for preparing substituted quinoline scaffolds through the condensation of 2-aminobenzaldehydes with ketones. This methodology proved particularly valuable for accessing 2,4-disubstituted quinoline derivatives and established precedent for using carbonyl condensation reactions as a general strategy for heterocycle construction. The Friedländer approach has been extensively explored for condensation and cyclodehydration reactions in both acidic and basic media, with modern variants employing catalysts such as trifluoroacetic acid, Lewis acids, iodine, and para-toluenesulfonic acid to achieve improved yields and selectivity.
| Historical Synthesis | Year Developed | Key Innovation | Modern Applications |
|---|---|---|---|
| Skraup synthesis | 1880s | Thermal cyclization approach | Unsubstituted quinoline preparation |
| Friedländer synthesis | 1882 | Condensation-cyclization strategy | 2,4-Disubstituted quinoline derivatives |
| Combes synthesis | 1888 | Beta-diketone substrate utilization | 2,4-Substituted quinoline backbones |
| Conrad-Limpach synthesis | Late 1800s | Beta-ketoester condensation | 4-Hydroxyquinoline formation |
The Combes quinoline synthesis, first reported by Combes in 1888, introduced the unique concept of using beta-diketone substrates for quinoline construction, distinguishing it from other contemporary methodologies. This approach involves the condensation of unsubstituted anilines with beta-diketones to form substituted quinolines through acid-catalyzed ring closure of intermediate Schiff bases. The Combes synthesis has proven particularly valuable for preparing 2,4-substituted quinoline backbones and remains distinctive in its utilization of beta-diketone starting materials, setting it apart from other quinoline preparation methods such as the Conrad-Limpach synthesis and the Doebner reaction.
The pharmaceutical significance of quinoline derivatives became increasingly apparent throughout the twentieth century as researchers recognized their potential for treating various diseases, particularly malaria and bacterial infections. Cinchocaine was the first local anesthetic synthesized from the quinoline-based group, establishing precedent for the medicinal applications of these heterocyclic systems. The development of chloroquine, quinine, primaquine, and other antimalarial agents demonstrated the therapeutic potential of appropriately substituted quinoline derivatives, while the emergence of fluoroquinolone antibiotics such as ciprofloxacin in the 1980s further expanded the pharmaceutical applications of quinoline-based molecular architectures.
Properties
IUPAC Name |
6-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-3-11-5-6-14-12(8-11)13(17(18)20)9-15(19-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACLTKPSGKHZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187394 | |
| Record name | 6-Ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-16-8 | |
| Record name | 6-Ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201187394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Carboxylic Acid Precursor
While detailed stepwise protocols for the acid precursor are often proprietary or less documented, the general approach involves:
- Construction of the quinoline core substituted at the 6-position with an ethyl group.
- Introduction of the 5-methyl-2-thienyl substituent at the 2-position, commonly via cross-coupling reactions (e.g., Suzuki or Stille coupling) or directed lithiation.
- Functionalization at the 4-position to introduce the carboxylic acid group, typically through oxidation of a methyl or aldehyde precursor or via direct carboxylation.
This multi-step synthesis requires careful purification at each stage to ensure the correct substitution pattern and high purity of the acid intermediate.
Conversion to Acyl Chloride
The key step to obtain this compound is the chlorination of the carboxylic acid precursor. The standard and most widely used method involves:
- Reagent: Thionyl chloride (SOCl2)
- Conditions: Anhydrous environment to prevent hydrolysis, typically at room temperature or with mild heating.
- Procedure: The carboxylic acid is reacted with an excess of thionyl chloride, often in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, driving the conversion to the acyl chloride.
- Workup: Removal of excess thionyl chloride and byproducts under reduced pressure yields the acyl chloride as a reactive intermediate.
This method is preferred due to its efficiency, relatively mild conditions, and high yields.
Reaction Scheme Summary
| Step | Starting Material | Reagent/Condition | Product |
|---|---|---|---|
| 1 | 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carboxylic acid | Thionyl chloride (SOCl2), anhydrous, room temp or mild heat | This compound |
Detailed Research Findings and Analysis
Reactivity: The carbonyl chloride group in the product is highly reactive, enabling further chemical transformations such as nucleophilic substitution to form amides, esters, or thioesters. This reactivity necessitates strict anhydrous conditions during preparation to avoid hydrolysis back to the carboxylic acid.
Purity and Stability: The acyl chloride must be handled under inert atmosphere or dry conditions to maintain stability. It is usually stored under refrigeration and used promptly in subsequent reactions.
Yield Optimization: Mild heating during the chlorination step can improve reaction rates without decomposing sensitive substituents. Excess thionyl chloride is typically used to drive the reaction to completion.
Alternative Chlorinating Agents: While thionyl chloride is standard, other reagents such as oxalyl chloride or phosphorus pentachloride (PCl5) can be employed, though they may require more stringent conditions or produce more challenging byproducts.
Comparative Data Table of Preparation Conditions
| Parameter | Typical Condition | Notes |
|---|---|---|
| Chlorinating agent | Thionyl chloride (SOCl2) | Most common, efficient, gaseous byproducts |
| Solvent | Anhydrous dichloromethane or chloroform | Provides inert medium, facilitates stirring |
| Temperature | Room temperature to 40°C | Mild heating accelerates reaction |
| Reaction time | 1–4 hours | Depends on scale and purity of starting acid |
| Atmosphere | Inert gas (nitrogen or argon) | Prevents moisture ingress |
| Workup | Vacuum distillation or rotary evaporation | Removes excess reagent and byproducts |
| Yield | Typically high (>80%) | Optimized by controlling moisture and temperature |
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are valuable in organic synthesis and materials science.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Dihydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of quinoline derivatives, including 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride. This compound has been evaluated for its efficacy against Enterovirus D68 (EV-D68), a pathogen known for causing severe respiratory illnesses and neurological complications in children.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications at specific positions of the quinoline structure can significantly enhance antiviral potency. For instance, compounds with an isopropoxy group at the 2-position showed improved selectivity indices (SI) and lower effective concentration (EC50) values compared to other substitutions .
Synthesis and Testing
In a comprehensive study, various analogs of this compound were synthesized and tested for their antiviral activity against EV-D68. Among these, some compounds exhibited EC50 values below 1 μM with high selectivity indices over 180, indicating their potential as effective antiviral agents .
Comparative Efficacy
The efficacy of these compounds was compared using a viral cytopathic effect (CPE) assay in human rhabdomyosarcoma (RD) cells. The results demonstrated that certain derivatives not only inhibited viral replication but also exhibited minimal cytotoxicity, making them promising candidates for further development .
Data Tables
The following tables summarize key findings regarding the antiviral activity of various analogs of this compound:
| Compound ID | EC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| 10a | 0.4 ± 0.2 | 73.7 ± 19.1 | 184.3 |
| 12a | 0.04 ± 0.01 | 42.3 ± 14.3 | 1057.5 |
| 12c | 0.06 ± 0.03 | 40.0 ± 13.1 | 666.7 |
This table illustrates the effective concentrations required to inhibit viral activity (EC50) alongside the cytotoxic concentrations (CC50), highlighting the selectivity index (SI) as a measure of therapeutic potential.
Mechanism of Action
The mechanism by which 6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The quinoline core can bind to these targets, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are influenced by substituents on the quinoline core. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogues.
Key Observations:
- In contrast, chlorophenyl groups (e.g., 2-chlorophenyl) enhance electrophilicity .
- Steric Effects : Bulky substituents like biphenyl (e.g., D28) or isopropoxy (e.g., sc-337175) reduce reaction rates in crowded environments .
- Biological Activity : Piperazine-linked derivatives (e.g., D6–D12) exhibit potent HDAC inhibition (IC₅₀ < 1 µM) due to enhanced binding to zinc-containing active sites .
Example :
- 2-(4-Aminophenyl)quinoline-4-carboxylic acid (B29) was converted to its acyl chloride derivative using SOCl₂, yielding a reactive intermediate for further coupling .
Biological Activity
Overview
6-Ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, recognized for its diverse biological activities. Its molecular formula is C17H14ClNOS, and it has garnered attention in medicinal chemistry due to its potential as an antimicrobial, antifungal, and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The quinoline core structure allows for binding to these targets, potentially modulating their activity. The exact mechanisms can vary depending on the target and the biological system being studied.
Antimicrobial Activity
Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0195 mg/mL |
| E. coli | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound exhibits strong antibacterial activity against Gram-positive bacteria and moderate antifungal activity against yeast strains .
Case Studies and Structure-Activity Relationships (SAR)
A notable study focused on the SAR of quinoline derivatives, including those with modifications at the C-2 position. It was found that introducing different aryl moieties significantly influenced the effectiveness of compounds as efflux pump inhibitors (EPIs) against resistant S. aureus strains. Specifically, derivatives with a methoxy group at the C-6 position demonstrated enhanced EPI activity while reducing host cell toxicity .
Key Findings:
- C-2 Modifications : Variations at the C-2 position led to improved EPI activity when combined with specific alkylamino chains.
- C-6 Substitutions : The presence of methoxy groups increased selectivity and reduced cytotoxicity compared to other substituents.
- Activity Against Resistant Strains : Compounds showed improved efficacy in combination therapies with existing antibiotics like ciprofloxacin, highlighting their potential in treating resistant infections .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assessments have been conducted on various cell lines. Some derivatives have shown promising results in selectively inhibiting cancer cell growth while sparing normal cells.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (lung cancer) | <10 |
| Fibroblast (non-tumor) | >50 |
These results indicate a preferential suppression of rapidly dividing cancer cells compared to slower-growing normal cells, suggesting a therapeutic window for potential anticancer applications .
Q & A
Q. What are the recommended synthetic routes for 6-ethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the quinoline core via Friedländer or Gould–Jacob protocols, followed by introducing substituents. For the carbonyl chloride group, thionyl chloride (SOCl₂) is commonly used to convert carboxylic acid precursors under reflux conditions. Microwave-assisted synthesis or solvent-free reactions can optimize yield (e.g., 85–92%) and reduce reaction time . Continuous flow reactors may enhance reproducibility and scalability by maintaining consistent temperature and reagent mixing .
Q. Which spectroscopic and computational techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at C6, thienyl at C2) and confirms carbonyl chloride formation via downfield shifts (~170–175 ppm for C=O in ¹³C NMR).
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the quinoline core and thienyl/ethyl groups .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites, such as electrophilic behavior at the carbonyl chloride .
Q. How does the electronic structure influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing carbonyl chloride enhances electrophilicity, facilitating nucleophilic attack by amines, alcohols, or thiols. Substituents like the ethyl group (electron-donating) and thienyl (conjugation effects) modulate reactivity. Kinetic studies (e.g., monitoring by HPLC) show reaction rates depend on solvent polarity and nucleophile strength .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. methyl, thienyl vs. phenyl) to isolate contributions to bioactivity .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to clarify mechanisms, avoiding broad-spectrum cytotoxicity screens .
- Meta-Analysis : Cross-reference data from orthogonal sources (e.g., crystallography for binding modes, in silico docking for affinity predictions) .
Q. How can researchers mitigate stability issues during storage and handling?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the carbonyl chloride. Desiccants (e.g., silica gel) minimize moisture .
- Handling : Use Schlenk lines for air-sensitive reactions. Monitor decomposition via TLC or FT-IR (e.g., loss of C=O stretch at ~1800 cm⁻¹) .
Q. What experimental designs validate the compound’s role as a versatile intermediate in drug discovery?
- Methodological Answer :
- Derivatization Libraries : Synthesize amide/ester derivatives via nucleophilic substitution and screen against disease-relevant targets (e.g., antimicrobial or anticancer assays) .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at C2/C6, leveraging the thienyl group’s directing effects .
- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
